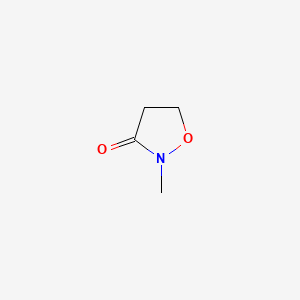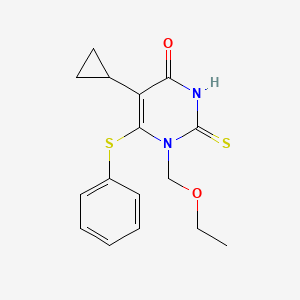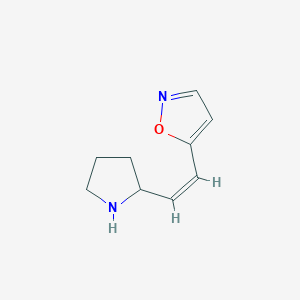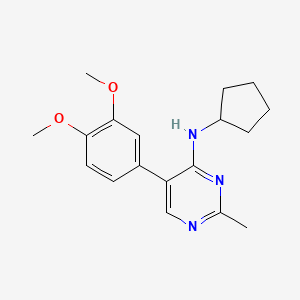
Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate is a compound that belongs to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate, often involves multicomponent reactions. These reactions are high-yielding, operationally friendly, and comply with green chemistry criteria . One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under reflux in methanesulfonic acid to yield the indole derivative .
Industrial Production Methods
Industrial production methods for indole derivatives typically involve large-scale multicomponent reactions. These methods are designed to be cost-effective and environmentally friendly, reducing the need for complex equipment and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis yields tricyclic indole derivatives .
Aplicaciones Científicas De Investigación
Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate has numerous scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: An essential precursor for generating biologically active structures.
Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]-hydrazinecarbodithioate: A brominated dithiocarbazate imine derivative with significant physiological properties.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C10H9N3OS2 |
|---|---|
Peso molecular |
251.3 g/mol |
Nombre IUPAC |
methyl (NE)-N-[(3-hydroxy-1H-indol-2-yl)imino]carbamodithioate |
InChI |
InChI=1S/C10H9N3OS2/c1-16-10(15)13-12-9-8(14)6-4-2-3-5-7(6)11-9/h2-5,11,14H,1H3/b13-12+ |
Clave InChI |
KPNANVIZTWVPKF-OUKQBFOZSA-N |
SMILES isomérico |
CSC(=S)/N=N/C1=C(C2=CC=CC=C2N1)O |
SMILES canónico |
CSC(=S)N=NC1=C(C2=CC=CC=C2N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-5-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916677.png)


![2h-Thiocino[4,5-d]isoxazole](/img/structure/B12916700.png)
![3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12916701.png)





![Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12916749.png)



